
2,2-Dimethyl-1-phenyl-1lambda~5~-phosphinane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide is a phosphorus-containing heterocyclic compound It is characterized by a phosphinanone ring structure with a phenyl group and two methyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of phenylphosphine with 1,4-hexadien-3-one under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the phosphinanone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinanone to phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylphosphin-2-en-4-one 1-oxide: Similar in structure but with different substituents on the phosphorus atom.
2,2-Dimethyl-1-phenylphosphinan-4-one: Lacks the oxide group, leading to different chemical properties and reactivity.
Uniqueness
2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide is unique due to its specific combination of a phosphinanone ring with a phenyl group and two methyl groups. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
54877-13-3 |
|---|---|
Molecular Formula |
C13H17O2P |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C13H17O2P/c1-13(2)10-11(14)8-9-16(13,15)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChI Key |
VAOTXMGRLSIXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCP1(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


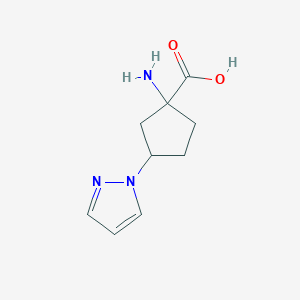
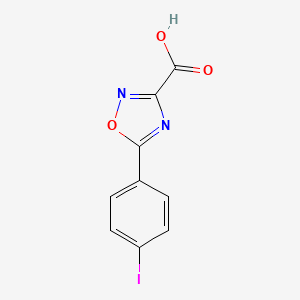
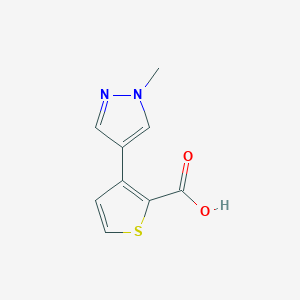
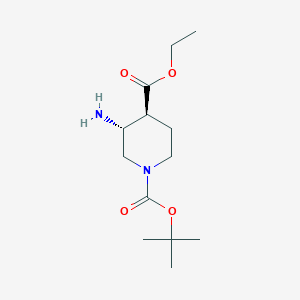
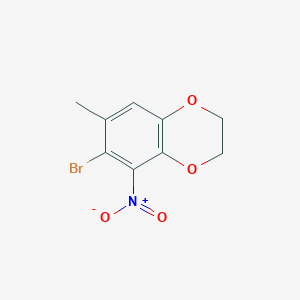

![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
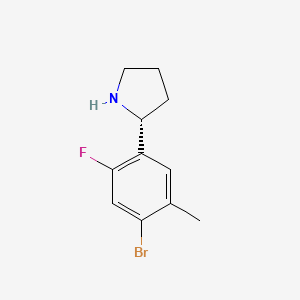
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
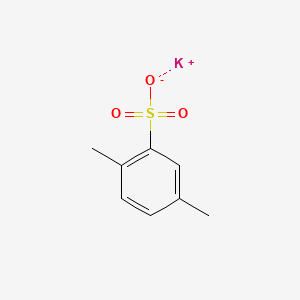

![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)

